Diphenazine

Overview

Description

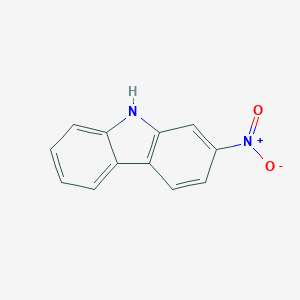

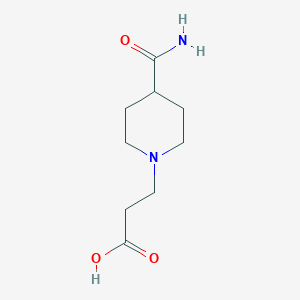

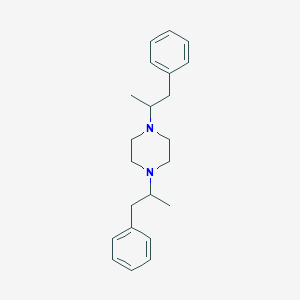

Diphenazine is a chemical compound with the molecular formula C22H30N2 . It is also known by other names such as 1,4-Bis(1-phenyl-2-propanyl)piperazine .

Synthesis Analysis

The synthesis of phenazines, which includes diphenazine, involves several methods such as the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N-arylation, and multicomponent approaches .

Molecular Structure Analysis

The molecular structure of Diphenazine is characterized by its average mass of 322.487 Da and mono-isotopic mass of 322.240906 Da . The DP4+ probability method is a widely used computational methodology for performing tasks related to the structural elucidation of natural products .

Physical And Chemical Properties Analysis

Diphenazine has a density of 1.0±0.1 g/cm3, a boiling point of 434.7±30.0 °C at 760 mmHg, and a flash point of 193.4±12.4 °C . It has 2 H bond acceptors, 0 H bond donors, 6 freely rotating bonds, and no violations of the Rule of 5 .

Scientific Research Applications

1. Neurological Research

Diphenazine derivatives, specifically phenazostatins A and B, have been identified as potent neuronal cell-protecting substances, exhibiting significant free radical scavenging activity. These compounds have demonstrated the ability to inhibit glutamate toxicity in N18-RE-105 cells, highlighting their potential in neuroprotective research (Kim et al., 1997).

2. Pharmacological Properties

Studies on various neuroleptics, including diphenazine types, have explored their impact on dopamine and noradrenaline receptors and turnover. This research is significant in understanding the pharmacological actions and potential therapeutic applications of these compounds in conditions like schizophrenia (Andén et al., 1970).

3. Anticancer Research

Research has been conducted on the synthesis of new thioethers derived from diphenazine-based compounds, evaluating their anticancer activities. These studies provide insights into the potential of diphenazine derivatives in developing new cancer treatments (Abdel-Rahman et al., 1993).

4. Neuroprotection and Antioxidant Properties

Diphenazine derivatives have been studied for their role in neuroprotection and antioxidant activity. For instance, U-92032, a diphenylmethylpiperazine derivative, has shown promising results in reducing neuronal ischemic injuries, emphasizing the potential therapeutic applications of these compounds in neurodegenerative diseases (Ito et al., 1994).

5. Novel Compound Discovery

Exploration of new diphenazines from various sources like Streptomyces species has led to the discovery of compounds with unique structures and potential biological activities, such as cytotoxicity and antibiotic effects. This research expands the scope of diphenazine applications in biomedical fields (Ding et al., 2011).

Future Directions

Phenazine derivatives, including Diphenazine, have garnered interest in the fabrication of sensors and biosensing applications . Additionally, a new π-electron molecular scaffold containing two phenazine moieties connected by a four-membered ring, known as cyclobuta[1,2-b:3,4-b′]diphenazine (CBDP), has been reported .

properties

IUPAC Name |

1,4-bis(1-phenylpropan-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2/c1-19(17-21-9-5-3-6-10-21)23-13-15-24(16-14-23)20(2)18-22-11-7-4-8-12-22/h3-12,19-20H,13-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIYHGODXJCNFCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)N2CCN(CC2)C(C)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13754-23-9 (di-hydrochloride) | |

| Record name | Diphenazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013838147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

322.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diphenazine | |

CAS RN |

13838-14-7 | |

| Record name | Diphenazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013838147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIPHENAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BEA88HVGF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.